5-Bicyclo[2.1.0]pentanylmethanamine
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Overview
Description
“5-Bicyclo[2.1.0]pentanylmethanamine” is a chemical compound with the molecular formula C6H11N. It is a product intended for research use only. It is related to the family of bicyclic structures, which have been incorporated in newly developed bio-active compounds .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available sources, related structures such as bicyclo[2.1.0]pentane have been studied . These studies include isomerization to cyclopentene, isomerization to 1,4-pentadiene, and cycloaddition to fumaronitrile .
Scientific Research Applications
Structural Diversity in Pharmaceuticals
Nitrogen heterocycles, such as those resembling the structure in "5-Bicyclo[2.1.0]pentanylmethanamine," are critical in pharmaceutical development. Analysis of U.S. FDA-approved drugs shows that 59% of unique small-molecule drugs include a nitrogen heterocycle. This review details the most utilized nitrogen heterocycles, emphasizing their substitution patterns and architectural cores, demonstrating the importance of these structures in drug design and application (Vitaku, Smith, & Njardarson, 2014).
Twist-Bend Nematic Phase in Liquid Crystals
The structural motif of "this compound" relates to research in materials science, specifically in the study of liquid crystals. Methylene-linked liquid crystal dimers, such as those related structurally to "this compound," exhibit unique transitional properties, including a twist-bend nematic phase. This phase is attributed to the bent geometry of methylene-linked odd-membered dimers, underscoring the material's potential for innovative applications in display technologies (Henderson & Imrie, 2011).
Dermatological Applications
In dermatology, compounds structurally related to "this compound" have been compared for efficacy and safety in pharmaceutical formulations. Pentane-1,5-diol, for instance, demonstrates significant drug delivery-enhancing potency, antimicrobial spectrum, and low toxicity. Its effectiveness and safety in topical applications make it an attractive substance for pharmaceutical use, highlighting the potential dermatological applications of structurally similar compounds (Jacobsson Sundberg & Faergemann, 2008).
Synthesis from Furfural Derivatives
Research into the synthesis of pentanediol from furfural and its derivatives presents a green process with significant application prospects. The review covers the catalysts used in the catalytic hydrogenation of furfural to prepare pentanediol, including detailed discussions on catalyst design and application. This underscores the role of "this compound"-like structures in the development of sustainable chemical processes and the production of high-value fine chemicals (Tan et al., 2021).
Future Directions
Mechanism of Action
Target of Action
They are used as bioisosteres of arylamine motifs in drug design to reduce the risks related to metabolism, bioavailability, and excretion .
Mode of Action
The specific mode of action of “5-Bicyclo[21Bcpas generally interact with their targets by mimicking the structure and function of arylamine motifs .
Biochemical Pathways
The specific biochemical pathways affected by “5-Bicyclo[21Bcpas are used in drug design to influence various biochemical pathways due to their structural similarity to arylamine motifs .
Pharmacokinetics
The ADME properties of “5-Bicyclo[21Bcpas generally offer high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The specific molecular and cellular effects of “5-Bicyclo[21Bcpas are used in drug design to achieve desired therapeutic effects by mimicking the structure and function of arylamine motifs .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “5-Bicyclo[21The action of bcpas can be influenced by various factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
5-bicyclo[2.1.0]pentanylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-3-6-4-1-2-5(4)6/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCXFYDZEFLBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.